molecular formula C16H12N4 B8287209 N-phenyl-9H-pyrimido[4,5-b]indol-4-amine

N-phenyl-9H-pyrimido[4,5-b]indol-4-amine

Cat. No.: B8287209
M. Wt: 260.29 g/mol
InChI Key: RNCCWYOKKBCIPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-9H-pyrimido[4,5-b]indol-4-amine is a useful research compound. Its molecular formula is C16H12N4 and its molecular weight is 260.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H12N4

Molecular Weight

260.29 g/mol

IUPAC Name

N-phenyl-9H-pyrimido[4,5-b]indol-4-amine

InChI

InChI=1S/C16H12N4/c1-2-6-11(7-3-1)19-15-14-12-8-4-5-9-13(12)20-16(14)18-10-17-15/h1-10H,(H2,17,18,19,20)

InChI Key

RNCCWYOKKBCIPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=NC3=C2C4=CC=CC=C4N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chloroindolo[2,3-d]pyrimidine hydrochloride (R. G. Glushkov et. al., Khim.-Farm. Zh., 1967, 1(9), 25-32) (240 mg, 1 mmol) and aniline (0.27 mL, 3 mmol) in ethanol (1 mL) are heated under reflux for 6 h. The solvent is evaporated under reduced pressure, and the residue triturated with EtOAc to afford a tan powder which is filtered, and washed with cold ethanol. Recrystallization from acetone/pet. ether gives 4-anilinoindolo[2,3-d]pyrimidine (49 mg, 19%). 1H NMR (DMSO) δ1H, s), 8.84 (1H, s), 8.43 (1H, s), 8.37 (1H, d, J=8.0 Hz), 7.74 (2H, d, J=7.7 Hz), 7.52-7.08 (6H, m).
Name
4-Chloroindolo[2,3-d]pyrimidine hydrochloride
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
0.27 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

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